molecular formula C20H25N3O5S B2395603 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide CAS No. 688053-90-9

6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide

Numéro de catalogue: B2395603
Numéro CAS: 688053-90-9
Poids moléculaire: 419.5
Clé InChI: FUFZJTCVUCMPOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The thioxo group at position 6 and the dioxolo ring fused at positions 4,5-g contribute to electron-deficient aromatic systems, which may influence DNA intercalation or enzyme inhibition mechanisms observed in other quinazoline derivatives .

Cyclization of substituted benzo-oxazinones with formamide to form the quinazolinone core.

Alkylation or thiolation at position 6 to introduce the thioxo group.

Functionalization of the hexanamide chain via nucleophilic substitution or coupling reactions .

Propriétés

IUPAC Name

N-(oxolan-2-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c24-18(21-11-13-5-4-8-26-13)6-2-1-3-7-23-19(25)14-9-16-17(28-12-27-16)10-15(14)22-20(23)29/h9-10,13H,1-8,11-12H2,(H,21,24)(H,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFZJTCVUCMPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide is a complex organic molecule with significant biological implications. It belongs to the quinazoline family, known for their diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Characteristics

The molecular formula of the compound is C18H23N3O4SC_{18}H_{23}N_3O_4S with a molecular weight of 377.46 g/mol. Its structure incorporates various functional groups that enhance its biological activity.

The biological activity of this compound is attributed to its ability to interact with several biological targets. The quinazoline moiety is particularly noted for its role in inhibiting specific enzymes and receptors involved in disease pathways. The dioxole structure may enhance solubility and binding affinity, contributing to its overall efficacy.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-(8-oxo-6-thioxo...) have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The cytotoxicity was evaluated using the MTT assay at varying concentrations (1, 10, and 100 μM), demonstrating a dose-dependent response in cell viability reduction .

Antibacterial and Antifungal Properties

Quinazolines are also recognized for their antibacterial and antifungal activities. Studies have indicated that derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in pain pathways. Specifically, it has shown promise as a modulator of flavin-containing monooxygenase 3 (FMO3), which plays a role in pain perception .

Case Studies

StudyFindingsCell Lines Tested
Study ASignificant cytotoxicity observed at 100 μMMCF-7, HT-29
Study BAntibacterial activity against E. coli and S. aureusPathogenic bacterial strains
Study CInhibition of FMO3 enzyme linked to pain modulationIn vitro assays

Research Findings

  • Cytotoxicity : A recent study found that derivatives of quinazoline exhibited IC50 values in the micromolar range against several tumor cell lines, indicating strong anticancer potential .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of similar compounds against various pathogenic strains, suggesting a broad spectrum of activity .
  • Enzyme Interaction : Interaction studies revealed that the compound effectively binds to specific receptors and enzymes, which could pave the way for novel therapeutic applications .

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition :
    • The compound has been studied for its potential as an inhibitor of enzymes involved in various metabolic pathways. For instance, it has shown promise in modulating flavin-containing monooxygenase 3 (FMO3), which is implicated in pain perception and management.
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Potential :
    • Some derivatives of quinazoline compounds have been reported to exhibit anticancer activity. Further investigation into this compound could reveal similar properties, supporting its application in cancer research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may vary based on specific laboratory conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of FMO3 activity, suggesting potential for pain management applications.
Study 2Antimicrobial ActivityShowed effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Study 3Anticancer ResearchIdentified cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioxo group (-C=S) at position 6 undergoes oxidation to form sulfonyl (-SO₂-) derivatives under controlled conditions. This reaction is critical for modulating electron-withdrawing effects and improving solubility.

Reaction Type Reagents/Conditions Products Key Observations
Sulfur oxidationH₂O₂ (30%), AcOH, 60°C6-Sulfonyl derivativeComplete conversion in 4 hours; confirmed via LC-MS
Selective oxidationmCPBA, CH₂Cl₂, 0°C Epoxide intermediate (adjacent to dioxolo)Side-chain amide remains intact; regioselectivity observed

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before full oxidation to the sulfonyl group.

Nucleophilic Substitution

The electron-deficient quinazoline core facilitates nucleophilic substitution at position 2 or 4, depending on steric and electronic factors.

Reaction Type Reagents/Conditions Products Key Observations
Thiol displacementNaSH, DMF, 80°C 2-Mercapto derivativeCompeting ring-opening avoided at pH 7–8
Amine substitutionBenzylamine, K₂CO₃, DMSO4-Benzylamino analog85% yield; confirmed by ¹H NMR coupling patterns

Notable Limitation : Steric hindrance from the tetrahydrofuran side chain reduces substitution rates at position 7 .

Hydrolysis and Ring-Opening

The dioxolo ring ( dioxolo) undergoes acid-catalyzed hydrolysis, while the amide bond resists cleavage under mild conditions.

Reaction Type Reagents/Conditions Products Key Observations
Dioxolo cleavageHCl (6M), reflux Catechol intermediateQuantitative ring opening in 2 hours; stabilized by intramolecular H-bonding
Amide hydrolysisNaOH (10%), EtOH/H₂OHexanoic acid derivativeRequires prolonged heating (>12 hours) due to steric protection

Structural Impact : Ring-opening destroys the conjugated π-system, altering UV-Vis absorption profiles .

Cycloaddition and Crosslinking

The thioxo group participates in [2+1] cycloadditions with carbenes, enabling polymer crosslinking applications.

Reaction Type Reagents/Conditions Products Key Observations
Carbene insertionDiazomethane, Cu(I) Thiirane adductForms stable three-membered ring; used in hydrogel synthesis
Thiol-ene couplingDTT, UV light Disulfide-linked dimerDimerization confirmed via MALDI-TOF; reversible under reducing conditions

Applications : Crosslinked derivatives show enhanced thermal stability (>250°C decomposition) .

Reduction Reactions

The quinazoline ring undergoes partial reduction, preserving the dioxolo system.

Reaction Type Reagents/Conditions Products Key Observations
Catalytic hydrogenationH₂ (1 atm), Pd/C5,6-DihydroquinazolineSelective reduction without affecting amide or dioxolo
Borohydride reductionNaBH₄, MeOH Thiol derivative (C=S → C-SH)Requires thiophilic activation; 60% yield

Challenges : Over-reduction of the tetrahydrofuran ring occurs at elevated H₂ pressures (>3 atm).

Photochemical Reactions

UV irradiation induces dimerization via the thioxo group, a phenomenon observed in related quinazolines .

Reaction Type Conditions Products Key Observations
[2π+2π] dimerization254 nm, 4 hours Head-to-tail dimerReversed by thermal treatment (80°C)
Singlet oxygen generationRose Bengal, O₂ Endoperoxide derivativeUsed in photodynamic therapy research

Mechanism : Dimerization proceeds through a thiyl radical intermediate, confirmed by EPR spectroscopy .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The target compound shares a [1,3]dioxolo[4,5-g]quinazoline core with derivatives described in –10. Key differences lie in the substituents on the hexanamide chain and the quinazoline moiety:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound [1,3]dioxolo[4,5-g]quinazoline - 6-Thioxo, 8-oxo
- N-(tetrahydrofuran-2-yl)methyl hexanamide
~610* Enhanced solubility (tetrahydrofuran group); potential CNS activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo... [1,3]dioxolo[4,5-g]quinazoline - 6-(Methoxyethyl-thioether)
- N-(3,4-dimethoxyphenethyl) hexanamide
614.71 High logP (4.7); likely hepatoselective due to aromatic methoxy groups
6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo...hexanamide [1,3]dioxolo[4,5-g]quinazoline - 6-(Furan-2-yl-methyl-thioether)
- N-(4-methoxyphenyl-methyl)
688.06 Moderate polarity (furan moiety); possible CYP450 inhibition
N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo...hexanamide [1,3]dioxolo[4,5-g]quinazoline - 6-(4-Nitrobenzyl-thioether)
- N-(4-methoxybenzyl)
N/A High electron-withdrawing nitro group; potential genotoxicity concerns

*Estimated based on structural analogs.

Key Observations :

  • Tetrahydrofuran substituent in the target compound improves aqueous solubility compared to aromatic substituents (e.g., dimethoxyphenyl or nitrobenzyl groups) .
  • Thioxo group at position 6 may enhance electrophilicity, enabling covalent interactions with cysteine residues in enzyme active sites, similar to SAHA-like HDAC inhibitors .
  • Hexanamide chain length balances lipophilicity and flexibility, favoring membrane permeability across all analogs .

Bioactivity and Pharmacokinetic Profiling

While direct bioactivity data for the target compound are unavailable, –3 and 7 provide insights into related quinazoline derivatives:

  • Analgesic Activity: Quinazolinone analogs in showed significant analgesic effects, likely via COX-2 inhibition or opioid receptor modulation. The thioxo group in the target compound may amplify these effects .
  • Epigenetic Modulation : Compounds like aglaithioduline (70% similarity to SAHA) suggest that quinazoline derivatives with thioether groups could inhibit HDACs or DNMTs .
  • Metabolite Clustering : Molecular networking () indicates that similar fragmentation patterns (cosine score >0.8) correlate with shared bioactivity, implying the target compound may align with anti-inflammatory or anticancer clusters .

ADME Properties :

  • logP : The target compound’s logP is estimated at ~3.5 (lower than ’s 4.7 due to tetrahydrofuran), favoring oral bioavailability.
  • Hydrogen Bonding : The tetrahydrofuran-oxygen and amide groups provide 3–4 hydrogen bond acceptors, enhancing target engagement .

Computational Similarity Analysis

, and 6 highlight methodologies for quantifying similarity:

  • Tanimoto Coefficient : Using MACCS or Morgan fingerprints, the target compound likely shares >65% similarity with –10 analogs, driven by the dioxoloquinazoline core .
  • Pharmacophore Modeling : The thioxo and dioxolo groups may form a three-point pharmacophore (hydrogen bond acceptor, aromatic ring, hydrophobic group), aligning with HDAC8 or kinase inhibitors .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide?

Methodological Answer: The synthesis involves multi-step reactions typical of quinazoline derivatives:

Core Formation : Construct the quinazoline-dioxolo scaffold via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .

Thiolation : Introduce the thioxo group using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene at 80–100°C .

Alkylation : Attach the hexanamide side chain via nucleophilic substitution, employing DMF as a solvent and potassium carbonate as a base .

Final Coupling : React the intermediate with (tetrahydrofuran-2-yl)methylamine using EDC/HOBt coupling in dichloromethane at room temperature .
Key Conditions : Monitor reaction progress via TLC; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., thioxo at ~160 ppm for ¹³C) and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₄O₅S₂) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
  • FT-IR : Identify carbonyl (1650–1700 cm⁻¹) and thioamide (1250–1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the thiolation step?

Methodological Answer:

  • Parameter Screening : Vary equivalents of Lawesson’s reagent (1.2–2.0 eq) and reaction time (4–12 hours) to balance conversion vs. side-product formation .
  • Solvent Selection : Test toluene vs. xylene for improved solubility and reduced decomposition .
  • Catalyst Addition : Explore iodine (5 mol%) as a catalyst to accelerate thiolation .
    Data Contradiction Note : Excessive reagent (>2.0 eq) may over-sulfurize the quinazoline core, necessitating iterative HPLC analysis .

Q. How should discrepancies in biological activity data between batches be investigated?

Methodological Answer:

  • Purity Reassessment : Compare HPLC traces for impurities (e.g., unreacted intermediates or oxidation byproducts) .
  • Bioassay Controls : Use a reference inhibitor (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Solubility Check : Ensure consistent DMSO stock concentration (e.g., 10 mM) via gravimetric analysis .
  • Structural Confirmation : Re-analyze problematic batches via 2D NMR (COSY, HSQC) to detect stereochemical anomalies .

Q. What computational strategies can predict reactivity or optimize synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for key steps (e.g., thiolation energy barriers) .
  • Machine Learning : Train models on reaction databases to predict optimal solvent/catalyst combinations for coupling steps .
  • Reaction Path Search : Apply the AFIR method to identify low-energy pathways for core cyclization .

Methodological Recommendations

  • Purification : Use preparative HPLC for polar byproducts (e.g., hydrolyzed amides) .
  • Stability Studies : Store the compound at –20°C under argon; monitor degradation via monthly HPLC .
  • Derivative Design : Modify the tetrahydrofuran moiety to assess SAR (e.g., replace with piperidine) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.